Cas no 117977-20-5 (2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine)
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
- 2-CHLOROMETHYL-3-METHYL-4-METHOXYPROPOXY PYRIDINE
- 2-CHLOROMETHYL-3-METHYL-4-(3-METHOXYPROPOXY)-PYRIDINE
- 2-CHLOROMETHOXY-4-(3-METHOXY PROPOXY)-3-METHYL PYRIDINE
- 4-(3-methoxypropoxy)-3-methyl-2-chloromethylpyridine
- 2-CHLOEOMETHOXY-4-(3-METHOXY PROPOXY)-3-METHYL PYRIDINE
- 4-[3-MethoxyPropoxy]-3-Methyl-2-ChloromethylPyridineHcl
- 2-(Cholromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
- 2-(chloromethyl)-4-(3-methoxylpropoxy)-3-methylpyridine
- 2-chloromethyl-4-(3-methoxy propyloxy)-3-methyl pyridine
- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin
- 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine
- Pyridine,2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl
- Rabeprazole Impurity 2
- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methyl-pyridine
- RaBeprazole Impurity 6
- 2-CHLOROMETHYL-4-(3-METHOXYPROPOXY)-3-ME
- A803858
- EN300-105167
- FT-0642882
- XPYNCLYLFSMFQE-UHFFFAOYSA-N
- AC-714
- AKOS015891728
- 2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-pyridine
- 117977-20-5
- DTXSID60452642
- SCHEMBL1307697
- Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-
- F19491
- DB-020940
- 2-Chloromethyl-4-(3-Methoxy Propoxy)-3-Methyl Pyridine
-
- MDL: MFCD08272131
- Inchi: 1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3
- InChI Key: XPYNCLYLFSMFQE-UHFFFAOYSA-N
- SMILES: ClCC1C(C)=C(C=CN=1)OCCCOC
Computed Properties
- Exact Mass: 229.08700
- Monoisotopic Mass: 229.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 31.4Ų
Experimental Properties
- Density: 1.112
- Boiling Point: 328.161 °C at 760 mmHg
- Flash Point: 328.161 °C at 760 mmHg
- PSA: 31.35000
- LogP: 2.54410
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191020-1g |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine |
117977-20-5 | 95% | 1g |
$400.00 | 2023-09-04 | |
| TRC | C275265-1g |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine |
117977-20-5 | 1g |
$ 215.00 | 2022-04-01 | ||
| TRC | C275265-2.5g |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine |
117977-20-5 | 2.5g |
$ 325.00 | 2022-04-01 | ||
| TRC | C275265-5g |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine |
117977-20-5 | 5g |
$ 700.00 | 2022-04-01 | ||
| Chemenu | CM174270-5g |
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin |
117977-20-5 | 95% | 5g |
$668 | 2021-08-05 | |
| Ambeed | A115428-25g |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine |
117977-20-5 | 95+% | 25g |
$1149.0 | 2024-04-26 | |
| Chemenu | CM174270-5g |
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin |
117977-20-5 | 95% | 5g |
$668 | 2022-06-14 | |
| eNovation Chemicals LLC | D540734-25g |
2-(ChloroMethyl)-4-(3-Methoxypropoxy)-3-Methylpyridine |
117977-20-5 | 97% | 25g |
$2080 | 2024-05-23 | |
| A2B Chem LLC | AA23453-250mg |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine |
117977-20-5 | 98% | 250mg |
$276.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D540734-25g |
2-(ChloroMethyl)-4-(3-Methoxypropoxy)-3-Methylpyridine |
117977-20-5 | 97% | 25g |
$2080 | 2025-02-25 |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Suppliers
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Introduction to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (CAS No. 117977-20-5) in Modern Chemical Research
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, identified by its CAS number 117977-20-5, is a versatile pyridine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural motifs—including a chloromethyl group, an allyloxy moiety, and a methylpyridine backbone—has emerged as a valuable intermediate in the synthesis of various bioactive molecules. The presence of these functional groups not only enhances its reactivity but also opens up numerous possibilities for further chemical manipulation, making it a cornerstone in the development of innovative drug candidates.
The chloromethyl substituent at the 2-position of the pyridine ring introduces electrophilic characteristics, enabling nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures. This reactivity has been leveraged in the synthesis of heterocyclic compounds, which are widely recognized for their pharmacological properties. Meanwhile, the 3-methoxypropoxy group at the 4-position adds hydrophilicity and flexibility to the molecule, improving solubility and bioavailability—key factors in drug design. The methylpyridine core provides a stable scaffold that can be further functionalized without compromising structural integrity.
In recent years, advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in addressing unmet medical needs. The compound 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine has been explored in several research avenues, particularly in the development of kinase inhibitors and other small-molecule drugs targeting neurological disorders. Its ability to serve as a precursor for more complex scaffolds has been demonstrated in multiple synthetic pathways, including cross-coupling reactions and palladium-catalyzed transformations.
One notable application of this compound is in the synthesis of bioactive molecules with potential therapeutic effects. For instance, researchers have utilized it to develop novel analogs of existing drugs by modifying key pharmacophoric elements while retaining core structural motifs. This approach has led to the discovery of compounds with improved pharmacokinetic profiles and reduced side effects. The Allyloxy functionality also plays a crucial role in these modifications, allowing for selective functionalization and derivatization.
The compound’s utility extends beyond pharmaceutical applications; it has also been investigated in materials science and agrochemical research. Its structural versatility makes it an attractive candidate for designing novel polymers and surfactants with tailored properties. Additionally, its role as an intermediate in synthesizing herbicides and fungicides underscores its importance in agricultural chemistry.
Recent studies have further elucidated the mechanistic aspects of reactions involving 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, providing insights into how its functional groups influence reaction outcomes. For example, computational studies have revealed that the electron-withdrawing nature of the chloromethyl group enhances electrophilicity, facilitating faster nucleophilic attacks under optimized conditions. These findings have guided chemists in designing more efficient synthetic routes and improving yields.
The compound’s stability under various reaction conditions has also been a subject of interest. Researchers have observed that it remains robust under both aerobic and anaerobic conditions, making it suitable for diverse synthetic environments. This stability is attributed to the electronic delocalization within the pyridine ring and the protective effect provided by the allyloxy group.
In conclusion, 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (CAS No. 117977-20-5) represents a significant advancement in chemical synthesis and drug development. Its unique structural features enable a wide range of applications across multiple disciplines, from pharmaceuticals to materials science. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow even further, driving innovation in both academic and industrial settings.
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